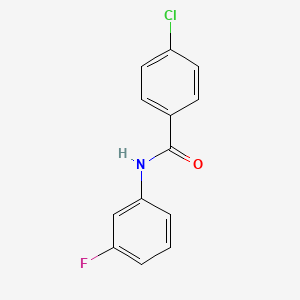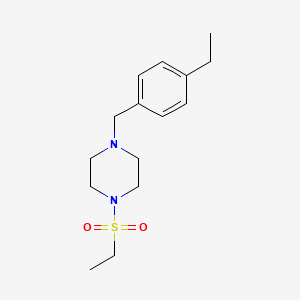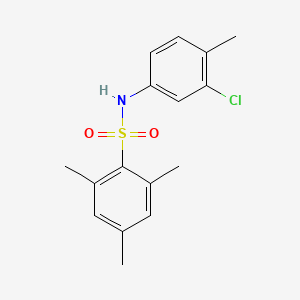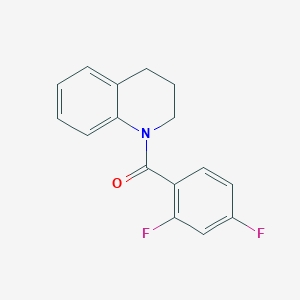
4-chloro-N-(3-fluorophenyl)benzamide
Vue d'ensemble
Description
“4-chloro-N-(3-fluorophenyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as benzamides, which are aromatic compounds containing a benzene ring connected to an amide functional group .
Applications De Recherche Scientifique
1. Intermolecular Interactions in Polymorphic Modifications
Research into compounds similar to 4-chloro-N-(3-fluorophenyl)benzamide, such as 3-chloro-N-(2-fluorophenyl)benzamide, reveals the importance of intermolecular interactions in their polymorphic forms. These studies focus on the role of different intermolecular interactions, such as Cl···Cl and C-H···F interactions, in the formation of polymorphic modifications. This research is crucial for understanding the crystalline structures and properties of these compounds (Shukla et al., 2018).
2. Synthesis and Antipathogenic Activity
Studies on thiourea derivatives of this compound and similar compounds have been conducted, focusing on their synthesis, spectroscopic properties, and antipathogenic activity. These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential in developing novel antimicrobial agents (Limban et al., 2011).
3. Disorder-Induced Polymorphism
Research on compounds like 3-fluoro-N-(3-fluorophenyl)benzamide, closely related to this compound, has identified disorder-induced concomitant polymorphism due to structural disorder. Such studies are crucial in understanding the polymorphic behavior of these compounds, affecting their physical and chemical properties (Chopra & Row, 2008).
4. Ultrasound Assisted Synthesis and Anti-Tubercular Activity
Research involving derivatives of this compound has explored their synthesis using ultrasound as a green chemistry tool. These compounds have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating promising results and potential applications in tuberculosis treatment (Nimbalkar et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVPLFIQSBZVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)
![2-[(3-furoylamino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5673456.png)
![(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid](/img/structure/B5673466.png)




![(3S*,4R*)-3-(dimethylamino)-N-[3-(methylthio)phenyl]-4-propylpyrrolidine-1-carboxamide](/img/structure/B5673491.png)
![N,N-dimethyl-2-{2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5673492.png)
![8,8-dimethyl-3-(2-methyl-2-propen-1-yl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5673495.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5673507.png)
![2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5673513.png)
![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5673520.png)
![4-{4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzoyl}morpholine](/img/structure/B5673539.png)